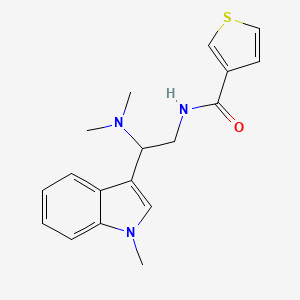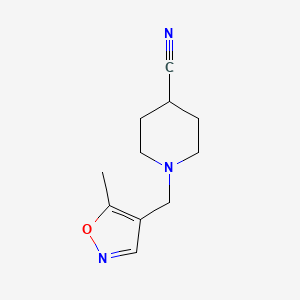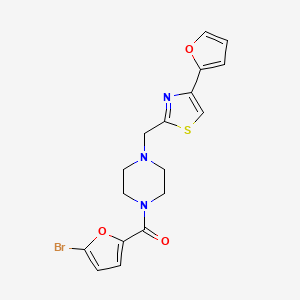
(5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to give the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using computational Density Functional Theory (DFT) and related methodologies . Single-crystal X-ray diffraction (SCXRD) analysis is also performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis
The product is subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H16BrN3O3S and a molecular weight of 422.3. More specific physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
In Vitro Cytotoxicity Testing
The compound has been studied for its in vitro cytotoxicity, specifically its effects on human cancer cell lines. A study conducted by Nguyễn Tiến Công et al. (2020) synthesized compounds starting from salicylic acid, including variants related to the queried compound, and tested them on cancer cell lines like KB, Hep-G2, Lu-1, and MCF7. Results showed significant inhibiting abilities on Hep-G2 cells, indicating potential applications in cancer research (Nguyễn Tiến Công et al., 2020).
Corrosion Inhibition
Research by P. Singaravelu et al. (2022) explored the use of organic inhibitors, including compounds similar to the queried chemical, on the corrosion of mild steel in acidic media. The synthesized compound demonstrated significant inhibition efficiency, suggesting its utility in corrosion prevention (P. Singaravelu et al., 2022).
Antibacterial Activity
A study explored the synthesis of new compounds, including the queried chemical, and their antibacterial activity against various strains. The synthesized compounds showed competitive results when compared to kanamycin, a broad-spectrum antibiotic, suggesting their potential as antibacterial agents (Source Unavailable, 2020).
Antidepressant and Antianxiety Activities
J. Kumar et al. (2017) synthesized a series of compounds related to the queried chemical and evaluated their antidepressant and antianxiety activities in mice. Results indicated significant reductions in immobility times and notable antianxiety activity, highlighting potential applications in neuropsychiatric research (J. Kumar et al., 2017).
Anti-Mycobacterial Chemotypes
S. Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the queried compound, as new anti-mycobacterial chemotypes. The study synthesized diverse benzo[d]thiazole-2-carboxamides and assessed their anti-tubercular activity, showing promising results against Mycobacterium tuberculosis (S. Pancholia et al., 2016).
Safety and Hazards
The compound is intended for research use only and is not intended for human or veterinary use.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It contains a thiazole ring , which is found in many biologically active compounds such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would likely depend on its mode of action and the biochemical pathways it affects.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c18-15-4-3-14(24-15)17(22)21-7-5-20(6-8-21)10-16-19-12(11-25-16)13-2-1-9-23-13/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDARYRLBIKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


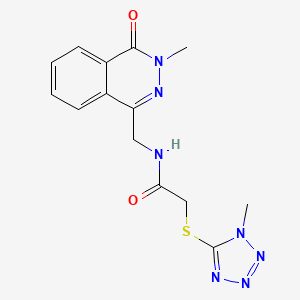
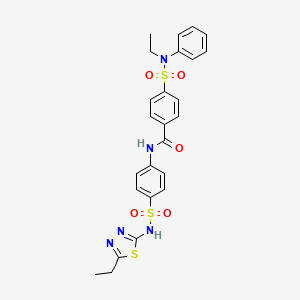
![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)
![(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole](/img/structure/B3000628.png)
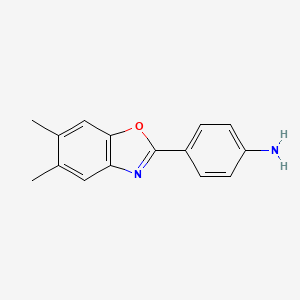
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)
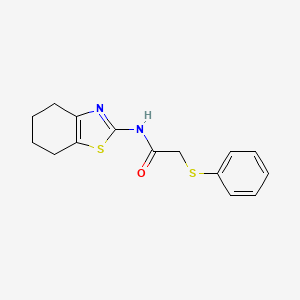
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate](/img/structure/B3000633.png)
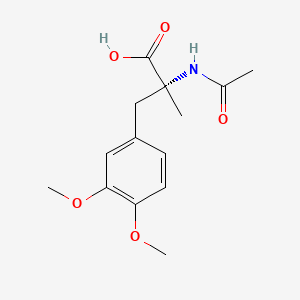
![2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine](/img/structure/B3000638.png)
